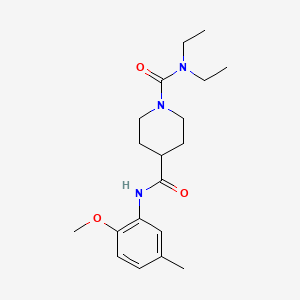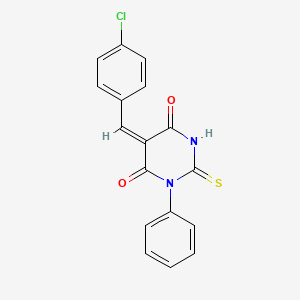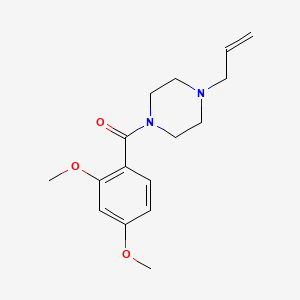
N~4~-(3,4-dichlorophenyl)-N~1~,N~1~-dimethyl-1,4-piperidinedicarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N~4~-(3,4-dichlorophenyl)-N~1~,N~1~-dimethyl-1,4-piperidinedicarboxamide, commonly known as DCT, is a synthetic compound that belongs to the family of piperidinedicarboxamide derivatives. DCT has attracted significant attention from the scientific community due to its potential applications in various fields, including medicine, pharmacology, and neuroscience.
科学研究应用
DCT has been extensively studied for its potential applications in various scientific fields. In medicine, DCT has been shown to exhibit anticonvulsant, analgesic, and anxiolytic effects, making it a promising candidate for the treatment of epilepsy, chronic pain, and anxiety disorders. In pharmacology, DCT has been used as a reference compound for the development of new drugs targeting the central nervous system. In neuroscience, DCT has been used as a tool to study the role of voltage-gated sodium channels in neuronal excitability.
作用机制
DCT acts as a sodium channel blocker, which means it inhibits the flow of sodium ions through the voltage-gated sodium channels in neurons. This inhibition leads to a decrease in neuronal excitability and, consequently, a reduction in the frequency and severity of seizures, pain, and anxiety. DCT has also been shown to enhance the activity of GABAergic neurotransmission, which further contributes to its anxiolytic and anticonvulsant effects.
Biochemical and Physiological Effects:
DCT has been shown to have a range of biochemical and physiological effects, including the modulation of ion channels, neurotransmitter release, and gene expression. DCT has been shown to selectively block the Nav1.1 and Nav1.2 subtypes of voltage-gated sodium channels, which are primarily expressed in the central nervous system. This selectivity contributes to the specificity of DCT's effects on neuronal excitability. DCT has also been shown to increase the release of GABA, an inhibitory neurotransmitter, which further contributes to its anxiolytic and anticonvulsant effects.
实验室实验的优点和局限性
DCT has several advantages for use in laboratory experiments. It is a well-characterized compound with a known mechanism of action, making it a reliable tool for studying the role of voltage-gated sodium channels in neuronal excitability. DCT is also relatively stable and easy to handle, which makes it suitable for use in a range of experimental setups. However, DCT has some limitations, including its relatively low potency compared to other sodium channel blockers and its limited selectivity for Nav1.1 and Nav1.2 subtypes of voltage-gated sodium channels.
未来方向
There are several future directions for research on DCT. One area of interest is the development of more potent and selective sodium channel blockers based on the structure of DCT. Another area of interest is the investigation of the role of DCT in other neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, the potential use of DCT as a therapeutic agent for the treatment of anxiety disorders, chronic pain, and epilepsy warrants further investigation. Finally, the development of new experimental approaches to study the effects of DCT on neuronal excitability and neurotransmitter release could lead to a better understanding of its mechanism of action and potential therapeutic applications.
合成方法
The synthesis of DCT is a multi-step process that involves the reaction of 3,4-dichloroaniline with N,N-dimethyl-1,4-piperidinedicarboxylic acid anhydride in the presence of a catalyst. The resulting product is then purified using various methods, including recrystallization and chromatography. The final product is a white crystalline solid with a melting point of 192-194°C.
属性
IUPAC Name |
4-N-(3,4-dichlorophenyl)-1-N,1-N-dimethylpiperidine-1,4-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19Cl2N3O2/c1-19(2)15(22)20-7-5-10(6-8-20)14(21)18-11-3-4-12(16)13(17)9-11/h3-4,9-10H,5-8H2,1-2H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPEVBORLXUCCTJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)N1CCC(CC1)C(=O)NC2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19Cl2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![N-cyclopentyl-N-[(5-methyl-2-thienyl)methyl]-1-phenyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5437485.png)
![(4R)-4-(4-{[(anilinocarbonyl)(methyl)amino]methyl}-1H-1,2,3-triazol-1-yl)-N-methyl-L-prolinamide hydrochloride](/img/structure/B5437488.png)
![4-{3-methoxy-4-[2-(4-methoxyphenoxy)ethoxy]benzylidene}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5437492.png)
![2-[(4-allyl-5-{[(2-chlorobenzyl)thio]methyl}-4H-1,2,4-triazol-3-yl)thio]-N-(4-bromo-2-fluorophenyl)acetamide](/img/structure/B5437496.png)
![N-[(3-isobutyl-5-isoxazolyl)methyl]-6-(methoxymethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5437499.png)
![4-{3-[2-cyano-2-(5-methyl-1H-benzimidazol-2-yl)vinyl]-2,5-dimethyl-1H-pyrrol-1-yl}benzenesulfonamide](/img/structure/B5437507.png)

![N-{4-[chloro(difluoro)methoxy]phenyl}-2-oxo-2H-chromene-3-carboxamide](/img/structure/B5437517.png)
![N-cyclopropyl-1'-[(5-isopropyl-1,3,4-oxadiazol-2-yl)methyl]-1,4'-bipiperidine-3-carboxamide](/img/structure/B5437525.png)
![N-1,3-benzodioxol-5-yl-2-[(6-methylthieno[2,3-d]pyrimidin-4-yl)thio]acetamide](/img/structure/B5437534.png)